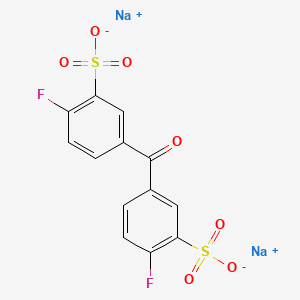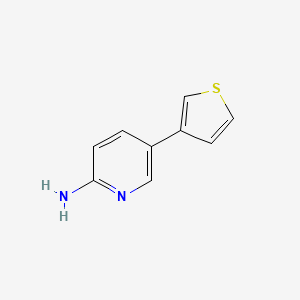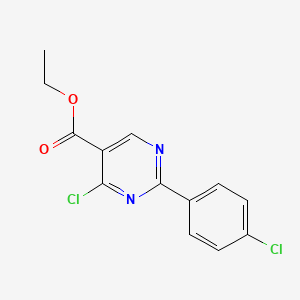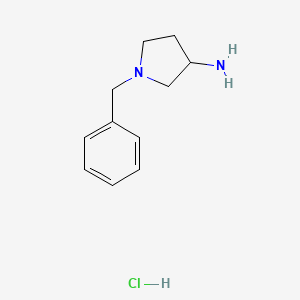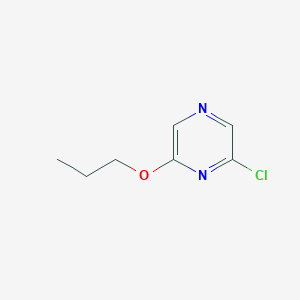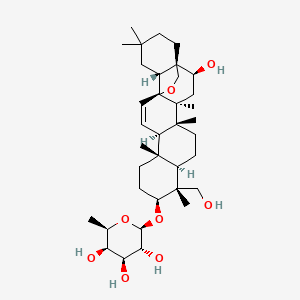
皂苷元F
描述
The compound Prosaikogenin F is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and intricate cyclic framework, making it a subject of interest in various fields of scientific research.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
Target of Action
Prosaikogenin F, also known as (2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol, primarily targets cancer cells . The compound has been shown to have stronger anti-cancer bioactivity than saikosaponin A .
Mode of Action
The interaction of Prosaikogenin F with its targets results in the inhibition of cancer cell growth . The compound is a secondary glycoside of saikosaponin A, and its anti-cancer effects are achieved through its interaction with cancer cells .
Biochemical Pathways
Prosaikogenin F affects the biochemical pathways involved in cancer cell proliferation . The compound is produced by the enzymatic hydrolysis of saikosaponin A and D, which are converted into saikogenin F via Prosaikogenin F . This process affects the biochemical pathways that regulate cancer cell growth and proliferation .
Pharmacokinetics
It is known that the compound is produced by the enzymatic hydrolysis of saikosaponin a and d This process could potentially influence the bioavailability of the compound
Result of Action
The molecular and cellular effects of Prosaikogenin F’s action include the inhibition of cancer cell growth . The compound has been shown to markedly inhibit the growth of the human colon cancer cell line HCT 116 .
Action Environment
The action, efficacy, and stability of Prosaikogenin F can be influenced by environmental factors such as pH conditions . For instance, the active chemical constituent of Prosaikogenin F is unstable under acidic conditions due to a 13,28-epoxy-ether moiety at the D ring of its aglycone . Therefore, the selection of a proper enzyme with high capacity is a vital step under strictly controlled pH conditions .
生化分析
Biochemical Properties
Prosaikogenin F interacts with various enzymes, proteins, and other biomolecules. It is produced through the enzymatic hydrolysis of saikosaponins, specifically saikosaponin A and D . The enzymes BglPm and BglLk, cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, respectively, exhibit glycoside cleavage activity with saikosaponins .
Cellular Effects
Prosaikogenin F has been found to have significant effects on various types of cells, particularly cancer cells. In the human colon cancer cell line HCT 116, it markedly inhibits the growth of the cancer cells .
Molecular Mechanism
The molecular mechanism of Prosaikogenin F involves its interaction with biomolecules at the molecular level. It exerts its effects through enzyme transformation with high β-glycosidase activity .
Metabolic Pathways
Prosaikogenin F is involved in the metabolic pathways of saikosaponins. It is produced through the enzymatic hydrolysis of saikosaponins, specifically saikosaponin A and D .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of its hexacyclic core and the subsequent functionalization of the hydroxyl and methyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to facilitate the complex synthesis. These methods are designed to be scalable and cost-effective, allowing for the production of large quantities of the compound for research and commercial applications.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
相似化合物的比较
Similar Compounds
- Prosaikogenin F
- Prosaikogenin F
Uniqueness
The uniqueness of this compound lies in its complex structure and multiple chiral centers, which provide it with distinct chemical and biological properties
属性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24+,25+,26+,27+,28-,29+,31+,32+,33-,34+,35-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSVJIGMYVWUJL-WMYDXDAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316977 | |
| Record name | Prosaikogenin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99365-20-5 | |
| Record name | Prosaikogenin F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99365-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prosaikogenin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


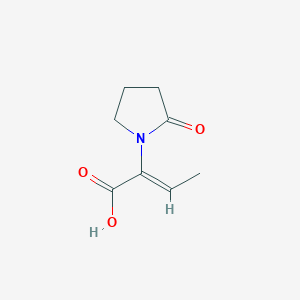
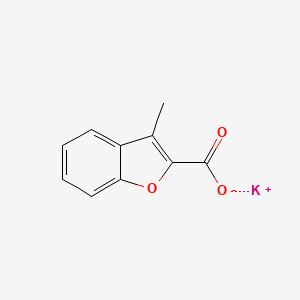
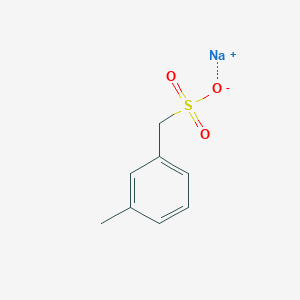
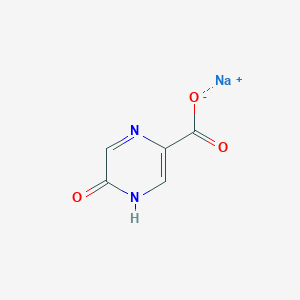
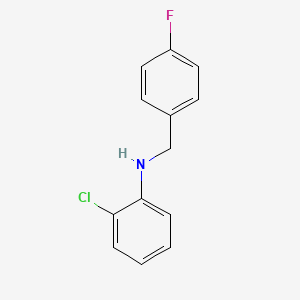

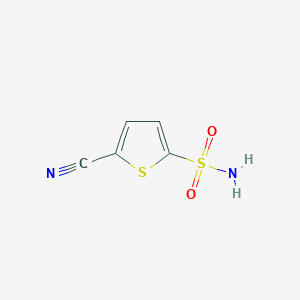
![3-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B1647117.png)
